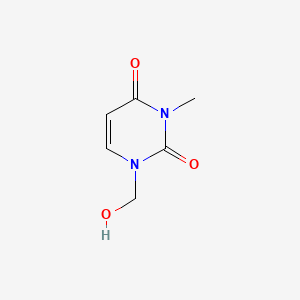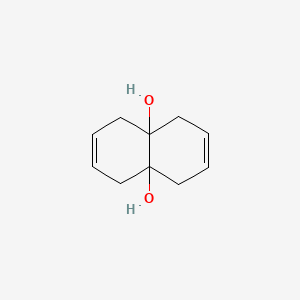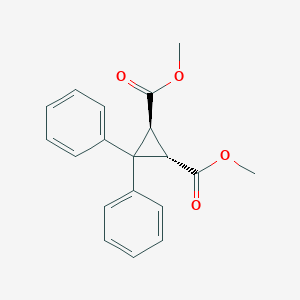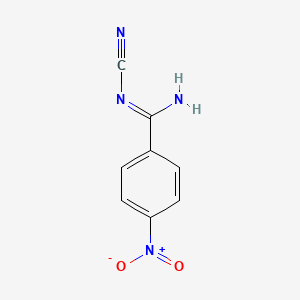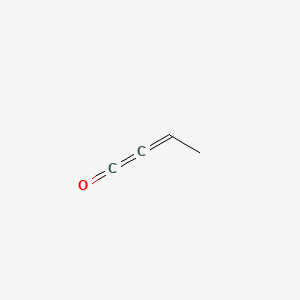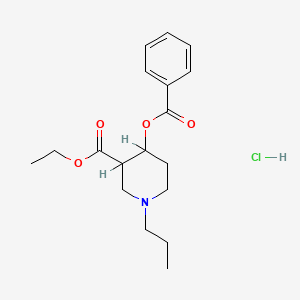
1H-Pyrazino(3,2,1-jk)carbazole, 2,4,5,6-tetrahydro-8-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazino(3,2,1-jk)carbazole, 2,4,5,6-tetrahydro-8-methyl-, monohydrochloride is a heterocyclic organic compound It is known for its unique structural properties, which include a fused ring system combining pyrazine and carbazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazino(3,2,1-jk)carbazole, 2,4,5,6-tetrahydro-8-methyl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazino(3,2,1-jk)carbazole, 2,4,5,6-tetrahydro-8-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated
Eigenschaften
CAS-Nummer |
73166-21-9 |
|---|---|
Molekularformel |
C15H17ClN2 |
Molekulargewicht |
260.76 g/mol |
IUPAC-Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene;hydrochloride |
InChI |
InChI=1S/C15H16N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9H,2-4,7-8H2,1H3;1H |
InChI-Schlüssel |
OJPZINLQGSWKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

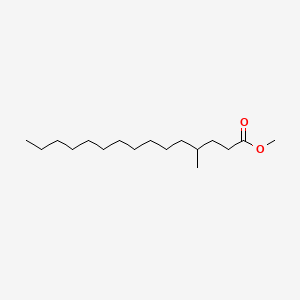
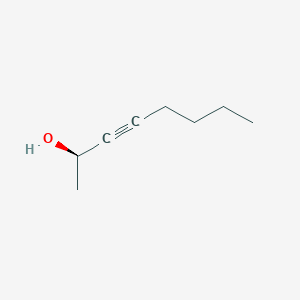

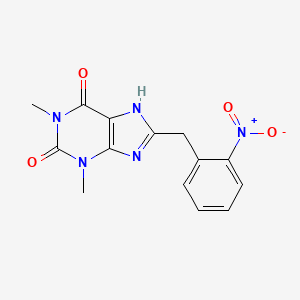
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
